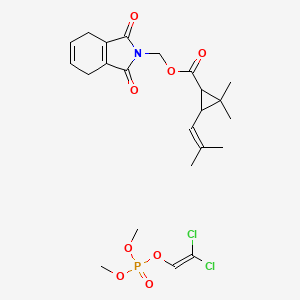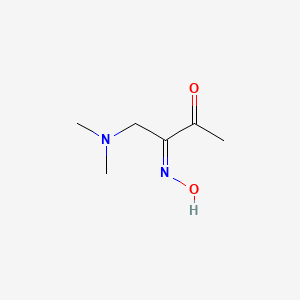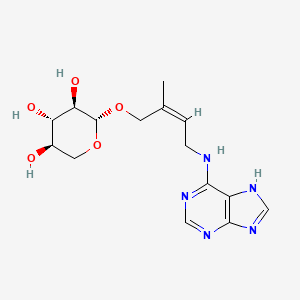
Magnesium dibutyrate
説明
Magnesium dibutyrate is a chemical compound with the formula C₈H₁₄MgO₄ . It is a type of chemical entity and a subclass of a chemical compound . The molecular weight of Magnesium dibutyrate is 198.074±0 dalton .
Molecular Structure Analysis
The molecular formula of Magnesium dibutyrate is C₈H₁₄MgO₄ . The molecular weight is 198.49900 .Chemical Reactions Analysis
Magnesium ions (Mg²⁺) play a crucial role in various chemical reactions. They are involved in over 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Magnesium also regulates the movement of ions within myocardial tissues .Physical And Chemical Properties Analysis
Magnesium dibutyrate is a white to off-white fluffy hygroscopic powder . It has a melting point of >285°C (dec.) .科学的研究の応用
Magnesium's Role in Health and Disease
Magnesium, as an essential ion, plays a critical role in over 600 enzymatic reactions, including energy metabolism and protein synthesis. Its significance extends to various physiological functions, particularly in the brain, heart, and skeletal muscles. Research has demonstrated the benefits of magnesium supplementation in conditions such as preeclampsia, migraine, depression, coronary artery disease, and asthma. The review by de Baaij, Hoenderop, & Bindels (2015) provides an extensive overview of magnesium's functions in health and disease.
Magnesium Alloys in Orthopedic Applications
Magnesium alloys are gaining attention in orthopedic applications, showing advantages over traditional materials like stainless steel and titanium implants. Research by Radha & Sreekanth (2017) discusses the improvement of biomedical performance of magnesium alloys through alloying and surface modification.
Magnesium Sulfate in Platelet Aggregation Inhibition
Magnesium sulfate's role in inhibiting platelet aggregation has been studied, revealing its potential to prevent seizures in hypertensive pregnant women. The study by Hsiao et al. (2004) explores the mechanisms by which magnesium sulfate inhibits protein kinase C and the Na+/H+ exchanger in platelets.
Magnesium in Diabetes Management
Oral magnesium supplementation has shown promising results in improving insulin sensitivity and metabolic control in type 2 diabetic subjects. This was demonstrated in a study by Rodríguez-Moran & Guerrero‐Romero (2003), highlighting the importance of maintaining serum magnesium levels.
Biodegradable Magnesium Implants
The research by Kirkland, Birbilis, & Staiger (2012) critically reviews current methodologies and their limitations in assessing the corrosion of biodegradable magnesium implants, an area of significant interest for biomedical applications.
Magnesium in Anesthesiology
The paper by Herroeder, Schönherr, De Hert, & Hollmann (2011) discusses magnesium's fundamental role in cellular functions, its potential benefits in clinical medicine, and the need for large clinical trials to determine its efficacy in pain management and neuroprotection.
Magnesium's Interaction with the Immune System
The interactions between magnesium and the immune system, including its role in both innate and acquired immune responses, are explored by Tam, Gómez, González-Gross, & Marcos (2003). This paper reviews dietary magnesium's link with inflammation and its impact on the immune system under various conditions.
作用機序
Safety and Hazards
特性
IUPAC Name |
magnesium;butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O2.Mg/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIJWNPXLLJTTB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204141 | |
| Record name | Magnesium dibutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
556-45-6 | |
| Record name | Magnesium dibutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium dibutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dibutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM DIBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8GLD154BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)


![2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1235363.png)





